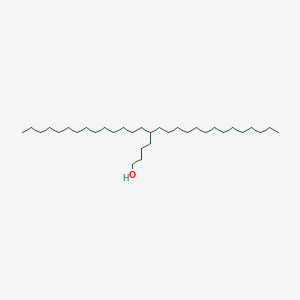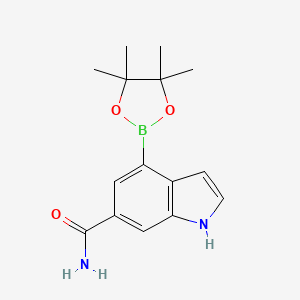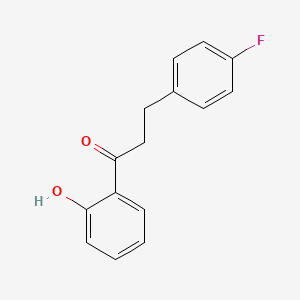![molecular formula C11H19BN2O2 B1508689 [6-(Diethylamino)-4-ethylpyridin-3-yl]boronic acid CAS No. 848360-82-7](/img/structure/B1508689.png)
[6-(Diethylamino)-4-ethylpyridin-3-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Diethylamino)-4-ethylpyridin-3-yl]boronic acid: is a boronic acid derivative with a pyridine ring substituted with a diethylamino group and an ethyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Diethylamino)-4-ethylpyridin-3-yl]boronic acid typically involves the introduction of the boronic acid group onto the pyridine ring. One common method is the borylation of a halogenated pyridine derivative using a palladium-catalyzed reaction with a boronic acid or boronate ester. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [6-(Diethylamino)-4-ethylpyridin-3-yl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group in the presence of a catalyst.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [6-(Diethylamino)-4-ethylpyridin-3-yl]boronic acid is used as a building block in Suzuki-Miyaura cross-coupling reactions to form complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the use of boronic acid derivatives in the treatment of diseases such as cancer and bacterial infections. The unique properties of boronic acids, such as their ability to form reversible covalent bonds with biological molecules, make them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of [6-(Diethylamino)-4-ethylpyridin-3-yl]boronic acid involves its ability to form reversible covalent bonds with biological molecules. This property allows it to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparaison Avec Des Composés Similaires
- [6-(Dimethylamino)pyridin-3-yl]boronic acid
- [6-(Trifluoromethyl)pyridin-3-yl]boronic acid
- [5-Chloropyridin-3-yl]boronic acid
Comparison: Compared to similar compounds, [6-(Diethylamino)-4-ethylpyridin-3-yl]boronic acid has unique properties due to the presence of the diethylamino and ethyl groups. These substituents can influence the compound’s reactivity, solubility, and ability to interact with biological targets. The diethylamino group, in particular, can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, making it a valuable tool in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
848360-82-7 |
|---|---|
Formule moléculaire |
C11H19BN2O2 |
Poids moléculaire |
222.09 g/mol |
Nom IUPAC |
[6-(diethylamino)-4-ethylpyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H19BN2O2/c1-4-9-7-11(14(5-2)6-3)13-8-10(9)12(15)16/h7-8,15-16H,4-6H2,1-3H3 |
Clé InChI |
LJJGMQKIIMYIGL-UHFFFAOYSA-N |
SMILES |
B(C1=CN=C(C=C1CC)N(CC)CC)(O)O |
SMILES canonique |
B(C1=CN=C(C=C1CC)N(CC)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(1R)-Phenylethyl]piperazine dihydrochloride](/img/structure/B1508623.png)






